1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene
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Overview
Description
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene is an organic compound with a complex structure. It is characterized by the presence of two tert-butyl groups and two octyloxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene typically involves the alkylation of a benzene derivative. One common method includes the reaction of 1,4-dihydroxybenzene with tert-butyl chloride in the presence of a strong base like potassium carbonate. This is followed by the reaction with octyl bromide under similar conditions to introduce the octyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the octyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and octyloxy groups play a crucial role in modulating its activity and binding affinity. The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butylbenzene: Similar structure but lacks the octyloxy groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Contains methoxy groups instead of octyloxy groups.
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Similar structure with methoxyethoxy groups.
Uniqueness
1,4-DI-Tert-butyl-2,5-bis(octyloxy)benzene is unique due to the presence of long octyloxy chains, which impart distinct physical and chemical properties. These groups enhance its solubility in organic solvents and influence its reactivity compared to similar compounds.
Properties
CAS No. |
72047-04-2 |
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Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
1,4-ditert-butyl-2,5-dioctoxybenzene |
InChI |
InChI=1S/C30H54O2/c1-9-11-13-15-17-19-21-31-27-23-26(30(6,7)8)28(24-25(27)29(3,4)5)32-22-20-18-16-14-12-10-2/h23-24H,9-22H2,1-8H3 |
InChI Key |
SDRCAEGMAUQDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCCCCCC)C(C)(C)C |
Origin of Product |
United States |
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